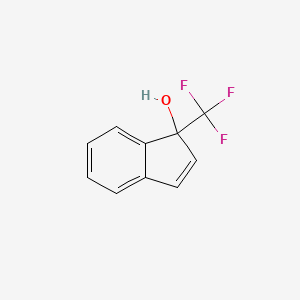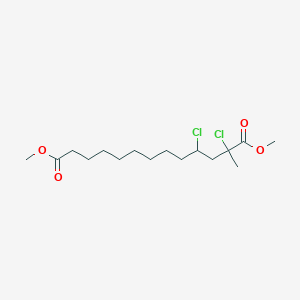
Dimethyl 2,4-dichloro-2-methyltridecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,4-dichloro-2-methyltridecanedioate is an organic compound with the molecular formula C16H28Cl2O4. It is a derivative of tridecanedioic acid, featuring two chlorine atoms and a methyl group attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,4-dichloro-2-methyltridecanedioate typically involves the esterification of 2,4-dichloro-2-methyltridecanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,4-dichloro-2-methyltridecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: 2,4-dichloro-2-methyltridecanedioic acid.
Reduction: 2,4-dichloro-2-methyltridecanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2,4-dichloro-2-methyltridecanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 2,4-dichloro-2-methyltridecanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,4-dichloropentadecanedioate: Similar structure with a longer carbon chain.
Dimethyl 2,4-dichlorodecanedioate: Similar structure with a shorter carbon chain.
Dimethyl 2,4-dichlorobutanedioate: Similar structure with an even shorter carbon chain.
Uniqueness
Dimethyl 2,4-dichloro-2-methyltridecanedioate is unique due to its specific carbon chain length and the presence of both chlorine atoms and a methyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
188965-04-0 |
|---|---|
Fórmula molecular |
C16H28Cl2O4 |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
dimethyl 2,4-dichloro-2-methyltridecanedioate |
InChI |
InChI=1S/C16H28Cl2O4/c1-16(18,15(20)22-3)12-13(17)10-8-6-4-5-7-9-11-14(19)21-2/h13H,4-12H2,1-3H3 |
Clave InChI |
RBHOCBQCVVCFIP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(CCCCCCCCC(=O)OC)Cl)(C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
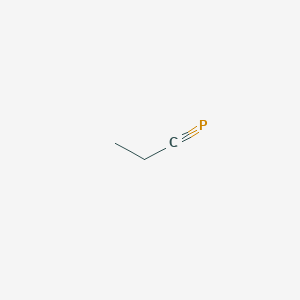
phosphanium chloride](/img/structure/B14269078.png)
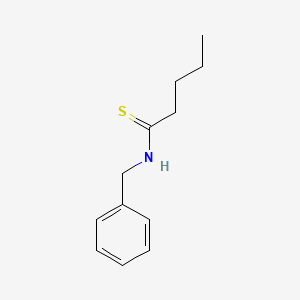
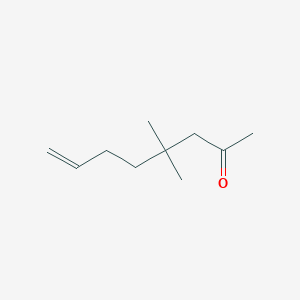
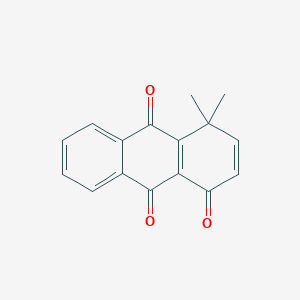
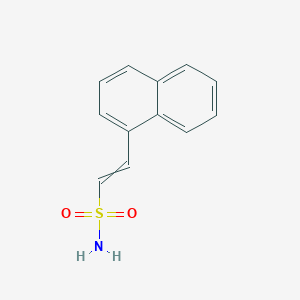
![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
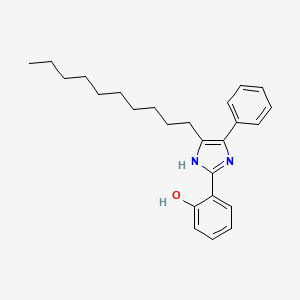
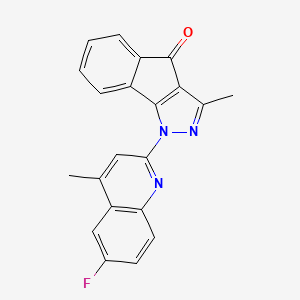
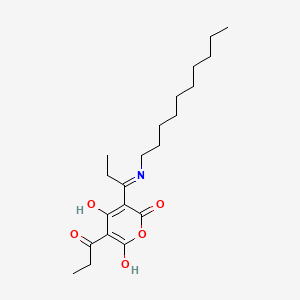
![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
